molecular formula C8H14ClNO2 B1425687 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride CAS No. 4427-25-2

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Cat. No. B1425687
CAS RN: 4427-25-2
M. Wt: 191.65 g/mol
InChI Key: KPGCANIHGVTRKA-UHFFFAOYSA-N
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Description

“2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride” is a chemical compound with the CAS Number: 1314965-08-6 . It has a molecular weight of 191.66 .


Molecular Structure Analysis

The IUPAC Name of this compound is 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride . Its InChI Code is 1S/C8H13NO2.ClH/c10-7-8(3-6-11-7)1-4-9-5-2-8;/h9H,1-6H2;1H .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis in Antimicrobial Agents

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride has been utilized in the synthesis of various bispiroheterocyclic systems. These systems have been evaluated for their antimicrobial properties, showcasing potential in combating microbial infections. This application is highlighted by the creation of bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones, all of which are derived from reactions involving 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and demonstrate significant antimicrobial activities (Al-Ahmadi, 1996).

Muscarinic Agonists for Dementia Treatment

This compound has been synthesized and assessed as an M1 muscarinic agonist for the symptomatic treatment of dementia, including Alzheimer's disease. The derivatives of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride were tested for their efficacy in various in vitro and in vivo muscarinic activities, showing promise in ameliorating symptoms related to dementia (Tsukamoto et al., 1995).

Synthesis in Antiviral Agents

Another significant application of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is in the synthesis of antiviral agents. Compounds derived from this chemical have been found effective against human coronavirus and influenza virus. Specific derivatives have shown to inhibit coronavirus replication, indicating the potential of this compound in antiviral drug development (Apaydın et al., 2019).

Applications in Antitumor Activities

Research has also been conducted on the synthesis of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, starting from 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. These derivatives have been evaluated for their anticancer activities, showing efficacy against various cancer cell lines, such as human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa (Yang et al., 2019).

Safety And Hazards

This compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-8(3-6-11-7)1-4-9-5-2-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGCANIHGVTRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717148
Record name 2-Oxa-8-azaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

CAS RN

1314965-08-6, 4427-25-2
Record name 2-Oxa-8-azaspiro[4.5]decan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314965-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-8-azaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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